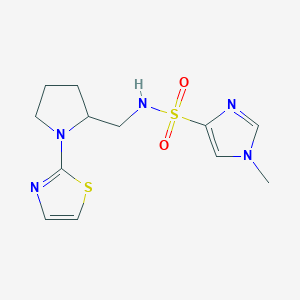

![molecular formula C20H15N3O4S2 B2617686 N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110986-69-0](/img/structure/B2617686.png)

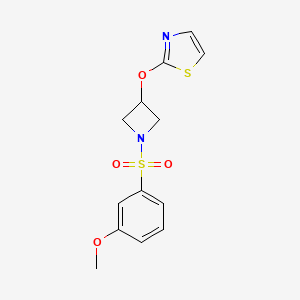

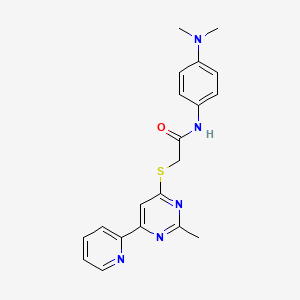

N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide” is a chemical compound with the molecular formula C19H13N3O4S2. It has an average mass of 411.454 Da and a monoisotopic mass of 411.034760 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzodioxol group, a thiazoloquinazoline group, and a carboxamide group .Scientific Research Applications

Synthesis and Biological Activity

The synthesis of related compounds such as benzimidazo[1,2-c]quinazoline derivatives reveals a strong interest in developing biologically active substances. These derivatives have shown a range of biological activities, including antihypertensive effects and potential as alpha 1-adrenoceptor antagonists, leukotriene antagonists, mediator release inhibitors, exhibiting antiallergic and antiasthmatic effects (Ivachtchenko, Kovalenko, & Drushlyak, 2002). Furthermore, the exploration of quinazolin-4-one antitumor agents highlights the quest for compounds with increased water solubility for enhanced in vivo evaluation, showcasing the importance of structural modifications for better biochemical characteristics and cytotoxicity (Bavetsias et al., 2002).

Analgesic Activity and Antibacterial Agents

Research into pyrazoles and triazoles bearing a quinazoline moiety has demonstrated significant analgesic activities, indicating the potential for pain management applications. This includes the synthesis of compounds through various chemical reactions leading to derivatives with potential as analgesic agents (Saad, Osman, & Moustafa, 2011). Additionally, the design and synthesis of benzodthiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity against common pathogens, supporting their potential as novel antibacterial agents (Palkar et al., 2017).

Antitubercular Agents

The synthesis of N-methyl-2, 3-dihydro quinazolin-4-ones linked to 1,3-thiazole hybrids has revealed potent anti-tubercular agents. These compounds, characterized through various spectroscopic methods, were evaluated against Mycobacterium tuberculosis, showing significant antibacterial activity. This research points towards the development of new therapeutic agents against tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S2/c1-10-2-4-13-12(6-10)18(24)22-17-16(29-20(28)23(13)17)19(25)21-8-11-3-5-14-15(7-11)27-9-26-14/h2-7H,8-9H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBHFRUYESQDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

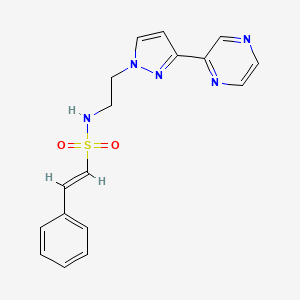

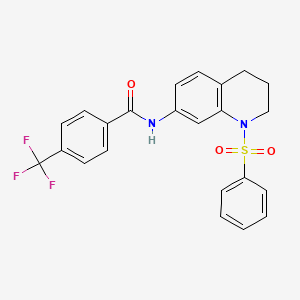

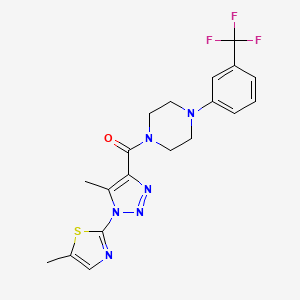

![N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)

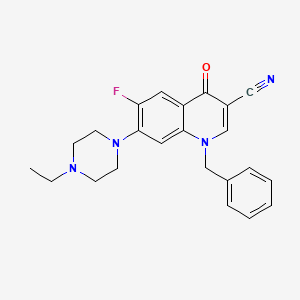

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)

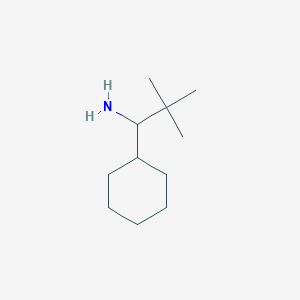

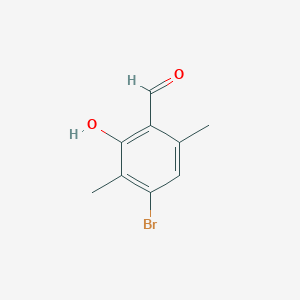

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)

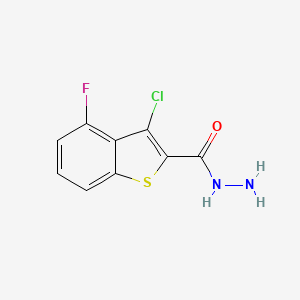

![Ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2617614.png)